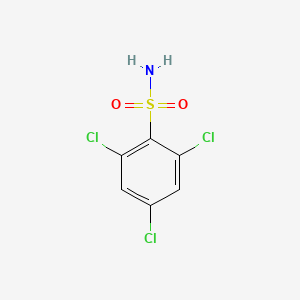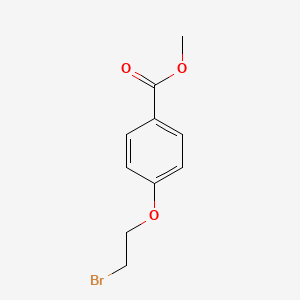
2,4,6-Trichlorobenzenesulfonamide
Vue d'ensemble
Description
2,4,6-Trichlorobenzenesulfonamide is a useful research compound. Its molecular formula is C6H4Cl3NO2S and its molecular weight is 260.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Ozonation in Wastewater Treatment
The degradation of chlorophenols like 2,4,6-trichlorophenol in synthetic wastewater has been a subject of interest. Research conducted by Kruanak and Jarusutthirak (2019) explored the efficiency of catalytic ozonation using nickel oxide on alumina support as a catalyst. They found that this method significantly enhanced the degradation of 2,4,6-trichlorophenol, showcasing its potential application in wastewater treatment processes (Kruanak & Jarusutthirak, 2019).
Crystal Structure Analysis
The crystal structure of compounds related to 2,4,6-trichlorobenzenesulfonamide has been analyzed to understand their molecular configuration. Tremayne et al. (1999) utilized Monte Carlo methods and X-ray powder diffraction data to determine the crystal structure of 2,4,6-triisopropylbenzenesulfonamide. Their research contributes to the fundamental understanding of the molecular structure of such compounds, which is crucial for their applications in various fields (Tremayne et al., 1999).
Photocatalytic Water Treatment
The photocatalytic removal of chlorophenols, including 2,4,6-trichlorophenol, using commercial ZnO powder was investigated by Gaya et al. (2010). Their study highlights the potential of ZnO in the photocatalytic degradation of toxic pollutants in water, thereby presenting a viable solution for water pollution control (Gaya et al., 2010).
Ozonation Process Modeling
Chu and Wong (2003) studied the ozonation of 2,4,6-trichlorophenol and proposed a model to predict the degradation rates under various conditions. This research is significant for understanding the dynamics of ozonation in water treatment and for the design of effective treatment systems (Chu & Wong, 2003).
Detection and Monitoring in Environment
Jin et al. (2012) focused on deriving predicted no effect concentrations (PNEC) for 2,4,6-trichlorophenol based on toxicity data. This research is crucial for environmental monitoring and risk assessment, ensuring that levels of such compounds in the environment are within safe limits (Jin et al., 2012).
Electrochemical Sensing for Toxicants
Buledi et al. (2021) developed an electrochemical sensor based on CuO nanostructures for the detection of 2,4,6-trichlorophenol. This study is significant in environmental monitoring, offering a practical approach for detecting hazardous toxicants in water (Buledi et al., 2021).
Propriétés
IUPAC Name |
2,4,6-trichlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAFNZVMBOZODU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361495 | |
| Record name | 2,4,6-Trichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28460-30-2 | |
| Record name | 2,4,6-Trichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1301151.png)

![5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B1301156.png)








